molecular formula C8H4BrF2NO B2753327 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole CAS No. 1782325-08-9

5-Bromo-3-(difluoromethyl)-1,2-benzoxazole

Cat. No.: B2753327
CAS No.: 1782325-08-9
M. Wt: 248.027
InChI Key: RLTFRUNZSFSANM-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1,2-benzoxazole: is a heterocyclic organic compound that contains a benzoxazole ring substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions, utilizing robust and scalable processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.

Major Products Formed:

    Substituted Benzoxazoles: Resulting from nucleophilic substitution reactions.

    Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.

Mechanism of Action

The mechanism by which 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole exerts its effects depends on its interaction with molecular targets. The bromine and difluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-(difluoromethyl)-1,2-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-1-2-6-5(3-4)7(8(10)11)12-13-6/h1-3,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFRUNZSFSANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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